molecular formula C11H14ClNO3S B1268663 Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 60442-34-4

Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B1268663
CAS No.: 60442-34-4
M. Wt: 275.75 g/mol
InChI Key: DEYWPOMMNZZPJB-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C11H14ClNO3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for temperature and reaction control, and large-scale purification methods such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic substitution: Products include azido derivatives or substituted amides.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of organic semiconductors or conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiophene ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity.

Comparison with Similar Compounds

Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but with additional hydrogenation of the thiophene ring.

    Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: This compound lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of the chloroacetyl group and the thiophene ring, providing a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-4-16-11(15)9-6(2)7(3)17-10(9)13-8(14)5-12/h4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYWPOMMNZZPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358749
Record name ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60442-34-4
Record name ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60442-34-4
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